α-D-Erythrofuranosyl C-Nucleoside from 2,6,7-Trichloro Base Is Potent Against HCMV (IC50 2.9 µM); 2,6-Dichloro-Derived Analog Is Completely Inactive (IC50 >100 µM)
In a direct head-to-head comparison within the same study, the enantiomerically pure α-D-erythrofuranosyl C-nucleoside derived from 2,6,7-trichloroimidazo[1,2-a]pyridine (compound 20) exhibited an IC50 of 2.9 ± 1.6 µM against HCMV in plaque reduction assays, whereas the corresponding 2,6-dichloro-derived α-anomer (compound 11) showed no activity (IC50 >100 µM) [1]. The racemic 2,6,7-trichloro α-mixture (15a) also displayed activity (IC50 8 ± 1 µM), while the racemic 2,6-dichloro β-mixture (10) was inactive [1]. This demonstrates that the third chlorine at position 7 of the imidazo[1,2-a]pyridine scaffold is a critical determinant of antiviral activity in the derived C-nucleoside series.
| Evidence Dimension | Anti-HCMV activity (plaque reduction IC50) |
|---|---|
| Target Compound Data | 2.9 ± 1.6 µM (compound 20, α-D-erythrofuranosyl-2,6,7-trichloro) |
| Comparator Or Baseline | >100 µM (compound 11, α-D/L-erythrofuranosyl-2,6-dichloro); >100 µM (compound 10, β-D/L-erythrofuranosyl-2,6-dichloro) |
| Quantified Difference | >34-fold improvement in potency (2.9 µM vs. >100 µM) |
| Conditions | HCMV plaque reduction assay in HFF cells; compounds tested in duplicate; results are means of 2–5 experiments ± SD |
Why This Matters
This head-to-head data proves that the 2,6,7-trichloro base is a mandatory precursor for antiviral C-nucleoside leads; procurement of the 2,6-dichloro analog will not yield active compounds in this chemotype.
- [1] Gudmundsson, K. S.; Drach, J. C.; Townsend, L. B. J. Med. Chem. 2003, 46, 1449–1455 (Table 2). View Source
